

Spectroscopic Profile of N,N-Dibutyl-2ethylhexylamine: A Technical Overview

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Compound of Interest		
Compound Name:	N,N-Dibutyl-2-ethylhexylamine	
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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **N,N-Dibutyl-2-ethylhexylamine**. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a detailed predictive analysis based on the known spectroscopic data of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N,N-Dibutyl-2-ethylhexylamine**. These predictions are derived from a comparative analysis of related molecules, including N,N-Dimethyl-2-ethylhexylamine, Di-(2-ethylhexyl)amine, and 2-Ethylhexylamine.

Predicted ¹H NMR Spectral Data (CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 0.85 - 0.95	Triplet	6Н	Terminal CH₃ of the two butyl groups
~ 0.85 - 0.95	Triplet	3H	Terminal CH₃ of the ethyl group in 2-ethylhexyl
~ 0.85 - 0.95	Triplet	3H	Terminal CH₃ of the hexyl chain in 2-ethylhexyl
~ 1.20 - 1.40	Multiplet	8H	CH ₂ of the hexyl chain in 2-ethylhexyl
~ 1.20 - 1.40	Multiplet	4H	γ-CH ₂ of the two butyl groups
~ 1.40 - 1.55	Multiplet	4H	β -CH $_2$ of the two butyl groups
~ 1.55 - 1.70	Multiplet	1H	CH at the 2-position of the 2-ethylhexyl group
~ 2.20 - 2.40	Multiplet	2H	CH ₂ adjacent to the nitrogen (in 2-ethylhexyl)
~ 2.30 - 2.50	Triplet	4H	α-CH₂ of the two butyl groups

Predicted ¹³C NMR Spectral Data (CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~ 14.0	Terminal CH₃ of the two butyl groups
~ 11.0	Terminal CH₃ of the ethyl group in 2-ethylhexyl
~ 14.1	Terminal CH₃ of the hexyl chain in 2-ethylhexyl
~ 20.5	y-CH ₂ of the two butyl groups
~ 23.0 - 32.0	CH ₂ of the hexyl chain in 2-ethylhexyl
~ 29.5	β-CH ₂ of the two butyl groups
~ 39.0	CH at the 2-position of the 2-ethylhexyl group
~ 54.0	α-CH₂ of the two butyl groups
~ 58.0	CH ₂ adjacent to the nitrogen (in 2-ethylhexyl)

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950 - 2970	Strong	C-H stretch (asymmetric)
~ 2850 - 2870	Strong	C-H stretch (symmetric)
~ 1460 - 1470	Medium	C-H bend (scissoring)
~ 1375 - 1385	Medium	C-H bend (umbrella)
~ 1180 - 1200	Medium	C-N stretch (tertiary amine)

Predicted Mass Spectrometry (MS) Data



m/z	Relative Intensity	Assignment
241	Low	[M]+ (Molecular Ion)
226	Medium	[M - CH ₃] ⁺
198	High	[M - C ₃ H ₇] ⁺ (loss of propyl from butyl)
184	High	[M - C ₄ H ₉] ⁺ (loss of butyl)
142	Very High	[M - C ₇ H ₁₅] ⁺ (alpha-cleavage, loss of hexyl)
100	High	[CH ₂ =N(C ₄ H ₉) ₂] ⁺
57	Medium	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for tertiary amines like **N,N-Dibutyl-2-ethylhexylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

• Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.



- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.
- MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a mass range of m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N,N-Dibutyl-2-ethylhexylamine**.

Caption: General workflow for spectroscopic analysis.

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